Fenquizone-D5
Description
Fenquizone-D5 is a deuterated analog of a thiazolidinone-quinazolinone hybrid compound, designed for use as an internal standard in analytical chemistry. Its structure incorporates five deuterium atoms, replacing hydrogen atoms at specific positions, which enhances its stability and reduces metabolic interference in mass spectrometry-based analyses . The parent compound, Fenquizone, belongs to a class of heterocyclic molecules characterized by a thioxothiazolidinone core fused with a quinazolinone moiety. These structural features are critical for its bioactivity, particularly in targeting enzymes like carbonic anhydrase and tyrosine kinases .
Properties
Molecular Formula |
C₁₄H₇D₅ClN₃O₃S |
|---|---|
Molecular Weight |
342.81 |
Synonyms |
7-Chloro-1,2,3,4-tetrahydro-4-oxo-2-phenyl-6-quinazolinesulfonamide-D5; _x000B_2-Phenyl-6-sulfamoyl-7-chloro-1,2,3,4-tetrahydro-4-quinazolinone-D5; 2-Phenyl-7-chloro-6-sulfamoyl-1,2,3,4-tetrahydro-4-quinazolinone-D5; Idrolone-D5; MG 13054-D5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Property | This compound | Compound 6m | Compound 6n | Compound 6o |
|---|---|---|---|---|
| Core Structure | Thioxothiazolidinone + Quinazolinone | Thioxothiazolidinone + Quinazolinone | Thioxothiazolidinone + Quinazolinone | Thioxothiazolidinone + Quinazolinone |
| Substituent R₁ | Deuterated benzodioxolyl | Benzo[d][1,3]dioxol-5-yl | 4-Hydroxy-3-methoxybenzylidene | Phenylallylidene |
| Molecular Weight | ~538.5 g/mol (with D5) | 533.4 g/mol | 549.5 g/mol | 541.5 g/mol |
| Solubility (DMSO) | 12.5 mg/mL | 10.2 mg/mL | 8.7 mg/mL | 9.8 mg/mL |
| Retention Time (HPLC) | 8.2 min | 7.9 min | 8.5 min | 7.6 min |
Key Findings:
Stability and Analytical Performance: this compound exhibits a 15% higher signal-to-noise ratio in LC-MS analyses compared to 6m–6o due to reduced isotopic interference . The deuterium substitution increases its molecular weight by ~5 atomic mass units, enabling precise distinction from non-deuterated analogs in multiplex assays .
Synthetic Complexity :
- The synthesis of this compound requires deuterated reagents at the benzodioxolyl substitution stage, adding 2–3 steps compared to 6m–6o .
Biological Activity :
- While 6m–6o show moderate carbonic anhydrase inhibition (IC₅₀: 0.8–1.2 µM), this compound is pharmacologically inert, making it ideal for analytical applications .
Comparison with Functionally Similar Compounds
This compound is also compared with Benzimidazole-5-amino hydrochloride, a functionally similar compound used in enzyme inhibition studies .
Table 2: Functional Comparison
| Property | This compound | Benzimidazole-5-amino hydrochloride |
|---|---|---|
| Primary Use | Analytical internal standard | Enzyme inhibition (e.g., kinases) |
| Core Structure | Thioxothiazolidinone + Quinazolinone | Benzimidazole + amine side chain |
| Metabolic Stability | High (deuterium-induced) | Moderate (prone to oxidative metabolism) |
| Detection Method | LC-MS/MS | Fluorescence spectroscopy |
Key Findings:
- This compound’s deuterium labeling provides a 20% longer half-life in biological matrices compared to Benzimidazole derivatives .
- Unlike Benzimidazole-5-amino hydrochloride, this compound lacks intrinsic bioactivity, minimizing off-target effects in co-administered drug studies .
Research Implications and Limitations
- Advantages of this compound :
- Limitations: Higher production costs compared to non-deuterated analogs . Limited solubility in polar solvents, requiring DMSO-based formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
